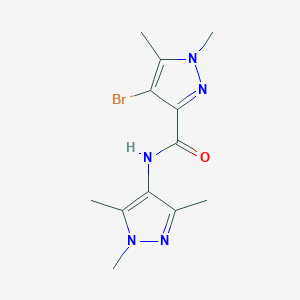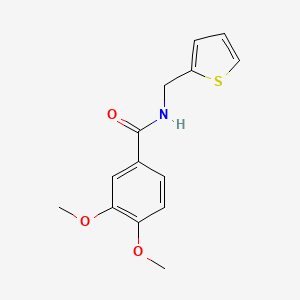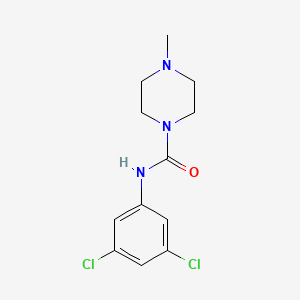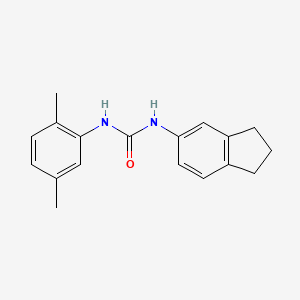![molecular formula C27H20Cl2N2O2 B10967058 4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide](/img/structure/B10967058.png)
4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide is a synthetic organic compound It is characterized by the presence of chloro and diphenylacetyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a chlorobenzene derivative, nitration followed by reduction can introduce the amino group.
Acylation: The amino group can be acylated using 2,2-diphenylacetyl chloride under basic conditions to form the amide bond.
Chlorination: Chlorination reactions can be used to introduce the chloro groups at specific positions on the aromatic rings.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the amide nitrogen.
Reduction: Reduction reactions could target the carbonyl group in the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chloro-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide could have various scientific research applications:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-chlorophenyl)-3-aminobenzamide: Similar structure but lacks the diphenylacetyl group.
N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide: Similar structure but lacks the chloro group on the benzamide core.
Uniqueness
The presence of both chloro and diphenylacetyl groups in 4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide may confer unique chemical properties, such as increased stability, specific reactivity, or enhanced biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H20Cl2N2O2 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide |
InChI |
InChI=1S/C27H20Cl2N2O2/c28-21-12-7-13-22(17-21)30-26(32)20-14-15-23(29)24(16-20)31-27(33)25(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-17,25H,(H,30,32)(H,31,33) |
InChI Key |
FWDCVVCWMCLTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(2-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B10966975.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B10966986.png)
![1-{[4-(Difluoromethoxy)-3-ethoxyphenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B10966989.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10966992.png)
![2-{4-[(4-ethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10967003.png)

![4-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B10967029.png)

methanone](/img/structure/B10967035.png)
![(4-ethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10967036.png)

![N-[4-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide](/img/structure/B10967044.png)
![N-methyl-N-[4-({[4-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B10967047.png)

